molecular formula C15H12N2O B458950 2-(3-Methylphenyl)quinazolin-4-ol CAS No. 18818-40-1

2-(3-Methylphenyl)quinazolin-4-ol

Cat. No. B458950
CAS RN: 18818-40-1
M. Wt: 236.27g/mol
InChI Key: HGMYBXXEFAWWSC-UHFFFAOYSA-N
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Description

“2-(3-Methylphenyl)quinazolin-4-ol” is a quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, tolerates a broad scope of substrates, and does not require a metal catalyst .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction have been discussed .

Future Directions

Future research could focus on developing more efficient synthesis methods for quinazolinones . Additionally, the exploration of the biological activities of quinazolinone derivatives could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

2-(3-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYBXXEFAWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322617
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Methylphenyl)quinazolin-4-ol

CAS RN

18818-40-1
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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